molecular formula C9H7F2N B1406885 2-(1,1-Difluoroethyl)benzonitrile CAS No. 1706430-09-2

2-(1,1-Difluoroethyl)benzonitrile

Cat. No.: B1406885
CAS No.: 1706430-09-2
M. Wt: 167.15 g/mol
InChI Key: USKBAWOLKDVRPC-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)benzonitrile is an organic compound with the molecular formula C9H7F2N It is characterized by the presence of a difluoroethyl group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Difluoroethyl)benzonitrile typically involves the difluoromethylation of benzonitrile derivatives. One common method includes the use of difluorocarbene precursors, such as chlorodifluoromethane (ClCF2H), in the presence of strong bases like potassium tert-butoxide (t-BuOK). The reaction proceeds via the generation of difluorocarbene intermediates, which then react with benzonitrile to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-(1,1-Difluoroethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield difluoroethylated amines or thiols, while cross-coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-(1,1-Difluoroethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)benzonitrile involves its interaction with molecular targets through its difluoroethyl group. This group can form strong hydrogen bonds and participate in various non-covalent interactions, enhancing the compound’s binding affinity to specific targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: 2-(1,1-Difluoroethyl)benzonitrile is unique due to the presence of both the difluoroethyl and nitrile groups, which confer distinct chemical reactivity and binding properties. This combination makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific interactions with biological targets.

Properties

IUPAC Name

2-(1,1-difluoroethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKBAWOLKDVRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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